molecular formula C7H5N3O2 B1611211 3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-77-9

3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1611211
CAS No.: 67058-77-9
M. Wt: 163.13 g/mol
InChI Key: ZMNWUNQKJMZXJD-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the CAS Number: 67058-77-9 . It has a molecular weight of 163.14 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves a series of reactions, including a copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-10(12)7-4-9-6-3-8-2-1-5(6)7/h1-4,9H .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo pyridine core have been studied . A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 163.14 .

Scientific Research Applications

Synthesis and Kinetics

  • Sterically Shielded Pyrrolidine Nitroxides : A study by Paletta et al. (2012) focused on the synthesis of sterically shielded pyrrolidine nitroxides, showing that certain derivatives are reduced at significantly slower rates by ascorbate, indicating potential for controlled release in chemical reactions or therapeutic applications.
  • X-ray and Conformation Structures : Research by Gajda et al. (2016) provided insights into the crystal and molecular structure of 1-nitropyrrolidine, highlighting the importance of conformation in the reactivity and interaction of similar compounds.

Chemical Reactions and Synthesis

  • Pyrrolidines Synthesis : A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through cycloaddition, emphasizing the versatility of these compounds in medicine and industry, such as in dyes or agrochemicals.
  • Oxidation and Ligand Stability : Keene et al. (1980) investigated the oxidation of the ligand in nitro complexes of ruthenium(III), which can inform the design of stable, efficient catalysts for industrial processes (Keene et al., 1980).

Molecular Engineering and Design

  • Catalytic Reactions : Betancort and Barbas (2001) described the use of specific catalysts for the Michael addition of aldehydes to nitro olefins, showcasing the potential for precise molecular construction in synthetic chemistry (Betancort & Barbas, 2001).
  • Crystal Engineering : Muthuraman et al. (2001) demonstrated how molecular complexation can be used as a design tool in the engineering of noncentrosymmetric structures for nonlinear optics, pointing to applications in material sciences and photonics (Muthuraman et al., 2001).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, for instance, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 1H-pyrrolo[2,3-b]pyridine derivatives could be beneficial for subsequent optimization and could play a significant role in cancer therapy .

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-3-8-2-1-5(6)7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWUNQKJMZXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496996
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-77-9
Record name 3-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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